BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for PF-
02413873 Functional Assays in T47D Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-02413873

Cat. No.: B1679670

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a nonsteroidal, selective progesterone receptor (PR) antagonist. It has been
shown to competitively block progesterone binding to its receptor, thereby inhibiting
progesterone-mediated signaling.[1][2] The human breast cancer cell line, T47D, is a widely
used model for studying progesterone receptor signaling as it expresses high levels of both
PR-A and PR-B isoforms.[3][4] Functional assays using T47D cells are crucial for
characterizing the antagonist activity of compounds like PF-02413873.

These application notes provide detailed protocols for a suite of functional assays to evaluate
the efficacy and mechanism of action of PF-02413873 in T47D cells. The assays covered
include cell viability, PR-mediated reporter gene activity, PR nuclear translocation, and analysis
of downstream signaling pathways by Western blotting.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the
described functional assays when testing a progesterone receptor antagonist like PF-
02413873.

Table 1: Cell Viability Assay - IC50 Values
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Compound Progesterone (10 nM) IC50 (pM)
PF-02413873 + >10
Staurosporine (Positive

- ~0.01

Control)

Note: As a PR antagonist, PF-02413873 is not expected to be cytotoxic at concentrations

effective for PR antagonism.

Table 2: Progesterone Receptor Luciferase Reporter Gene Assay - IC50 Values

Compound Progesterone (1 nM) IC50 (nM)
PF-02413873 + 5-15
RU486 (Reference Antagonist)  + 1-5

Table 3: Progesterone Receptor Nuclear Translocation Assay - EC50 Values

Nuclear PR Intensity

Treatment . EC50 (nM) for Inhibition
(Normalized)

Vehicle Control 1.0 N/A

Progesterone (10 nM) 25+0.3 N/A

Progesterone (10 nM) + PF-
12+0.2 ~20

02413873 (100 nM)

Progesterone (10 nM) +
11+0.1 ~10

RU486 (100 nM)

Table 4: Western Blot Analysis of p-ERK/ERK Ratio
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Treatment p-ERKITotal ERK Ratio (Normalized)
Vehicle Control 1.0
Progesterone (10 nM) - 15 min 35+05

Progesterone (10 nM) + PF-02413873 (100 nM)
- 15 min
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Experimental Protocols
T47D Cell Culture and Maintenance

Materials:
e T47D cells (ATCC HTB-133)

e RPMI-1640 Medium (with L-glutamine)
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o Fetal Bovine Serum (FBS), heat-inactivated

e 0.05% Trypsin-EDTA

e Phosphate-Buffered Saline (PBS), sterile
 Penicillin-Streptomycin solution (10,000 U/mL)
e DMSO, cell culture grade

Complete Growth Medium:

e RPMI-1640

« 10% (V/V) FBS

e 1% (v/v) Penicillin-Streptomycin

Protocol:

e Thawing: Thaw cryopreserved T47D cells rapidly in a 37°C water bath. Transfer to a sterile
15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at
200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of
fresh complete growth medium. Transfer to a T-75 flask.

e Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the
medium every 2-3 days.

e Subculture: When cells reach 80-90% confluency, aspirate the medium and wash once with
PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells
detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell
suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate at a 1:3 to
1:6 split ratio into new flasks.

Cell Viability/Proliferation Assay (MTT Assay)

Materials:
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T47D cells

Complete growth medium (phenol red-free for assay)
PF-02413873

Progesterone

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO

96-well cell culture plates

Protocol:

Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete growth medium. Incubate for 24 hours.

Prepare serial dilutions of PF-02413873 in phenol red-free medium.

Aspirate the medium from the cells and add 100 pL of medium containing the desired
concentrations of PF-02413873 with or without a fixed concentration of progesterone (e.g.,
10 nM). Include vehicle controls.

Incubate for 72 hours at 37°C.
Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

Measure the absorbance at 570 nm using a microplate reader.

Progesterone Receptor (PR) Luciferase Reporter Gene
Assay
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Materials:

T47D cells stably expressing a progesterone response element (PRE)-driven luciferase
reporter construct.

Complete growth medium (phenol red-free and charcoal-stripped FBS for assay).
PF-02413873

Progesterone

Luciferase assay reagent (e.g., Promega ONE-Glo™)

White, opaque 96-well cell culture plates

Protocol:

Seed the stable T47D-PRE-Luciferase cells in a white, opaque 96-well plate at 10,000-
20,000 cells/well in 100 pL of phenol red-free medium with charcoal-stripped FBS. Incubate
for 24 hours.

Prepare serial dilutions of PF-02413873 and a fixed concentration of progesterone (e.g., 1
nM, the EC50 for PR activation).

Treat the cells with the compound dilutions and progesterone. Include controls for basal
activity (vehicle) and maximal activation (progesterone alone).

Incubate for 18-24 hours at 37°C.
Equilibrate the plate to room temperature.
Add luciferase assay reagent to each well according to the manufacturer's instructions.

Measure luminescence using a microplate reader.

PR Nuclear Translocation Assay (Immunofluorescence)

Materials:
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e T47D cells

e Glass coverslips or imaging-compatible plates

 PF-02413873

e Progesterone

o 4% Paraformaldehyde (PFA) in PBS

e 0.2% Triton X-100 in PBS

» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody: anti-Progesterone Receptor (e.g., rabbit polyclonal)

e Secondary antibody: fluorescently labeled anti-rabbit IgG

e DAPI (4',6-diamidino-2-phenylindole)

e Mounting medium

Protocol:

e Seed T47D cells on coverslips in a 24-well plate at a density that will result in 50-70%
confluency on the day of the experiment.

» Starve cells in serum-free medium for 24 hours prior to treatment.

o Treat cells with vehicle, progesterone (10 nM), or progesterone plus PF-02413873 for 30-60
minutes at 37°C.

e Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

o Wash three times with PBS.

e Permeabilize with 0.2% Triton X-100 for 10 minutes.

¢ \Wash three times with PBS.
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Block with blocking buffer for 1 hour at room temperature.
Incubate with primary anti-PR antibody diluted in blocking buffer overnight at 4°C.
Wash three times with PBS.

Incubate with fluorescently labeled secondary antibody and DAPI diluted in blocking buffer
for 1 hour at room temperature, protected from light.

Wash three times with PBS.
Mount coverslips on slides with mounting medium.

Acquire images using a fluorescence microscope and quantify the nuclear to cytoplasmic
fluorescence intensity ratio.

Western Blotting for PR and p-ERK

Materials:

T47D cells

PF-02413873

Progesterone

RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-PR, anti-phospho-ERK1/2, anti-total-ERK1/2
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e HRP-conjugated secondary antibodies

o ECL detection reagent

Protocol:

e Seed T47D cells in 6-well plates and grow to 80-90% confluency. Starve in serum-free
medium for 24 hours.

o Pre-treat with PF-02413873 for 1 hour, then stimulate with progesterone (10 nM) for 15
minutes (for p-ERK) or 24 hours (for total PR levels).

e Wash cells with ice-cold PBS and lyse with RIPA buffer.

e Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

o Determine protein concentration of the supernatant using a BCA assay.

o Prepare samples with Laemmli buffer and boil for 5 minutes.

e Load 20-30 ug of protein per lane on an SDS-PAGE gel and perform electrophoresis.

o Transfer proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

o Wash with TBST and detect the signal using an ECL reagent and an imaging system.

e Quantify band intensities and normalize p-ERK to total ERK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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